Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-
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Overview
Description
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound belonging to the class of organic heteropolycyclic compounds known as imidazopyrazines. These compounds contain a pyrazine ring fused to an imidazole ring. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazine ring: This step involves the fusion of the imidazole ring with a pyrazine ring, often through cyclization reactions.
Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring using methylating agents like methyl iodide or dimethyl sulfate
Chemical Reactions Analysis
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and exhibits similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are known for their CDK inhibitory activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a fused triazole-pyrazine ring system and are studied for their antibacterial and antiviral properties.
Properties
CAS No. |
787591-11-1 |
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Molecular Formula |
C13H10F2N4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H10F2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)8-2-3-9(14)10(15)6-8/h2-7H,1H3,(H,16,17) |
InChI Key |
GDFZJZAXNCBMBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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